molecular formula C17H20N4O B2959086 4-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide CAS No. 1797719-86-8

4-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide

Katalognummer: B2959086
CAS-Nummer: 1797719-86-8
Molekulargewicht: 296.374
InChI-Schlüssel: ZKLIJWNHWRKQEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide is a synthetic small molecule characterized by a benzamide core linked to a pyrimidine ring substituted with a pyrrolidine moiety. The pyrrolidine group introduces conformational rigidity and basicity, while the pyrimidine ring serves as a scaffold for hydrogen bonding interactions, commonly exploited in kinase inhibitors.

Eigenschaften

IUPAC Name

4-methyl-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-13-4-6-14(7-5-13)16(22)19-12-15-8-9-18-17(20-15)21-10-2-3-11-21/h4-9H,2-3,10-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLIJWNHWRKQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2=NC(=NC=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the formation of the pyrrolidine ring and the pyrimidinyl group. One common synthetic route includes the reaction of 4-methylbenzoyl chloride with 2-(pyrrolidin-1-yl)pyrimidin-4-ylmethanamine under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide has been studied for its potential biological activities, including its role as a ligand for various receptors.

Medicine: This compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic effects. It may be used in the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products.

Wirkmechanismus

The mechanism by which 4-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Key Structural Features:

Compound Name Core Structure Substituents Key Functional Groups Molecular Weight (g/mol)
Target Compound Benzamide + pyrimidine Pyrrolidin-1-yl at pyrimidine C2, methyl at benzamide C4 Pyrrolidine, pyrimidine, benzamide ~350–370 (estimated)
Compound 1 () Benzamide + diaminopyrimidine Hydroxypropan-2-ylamino at pyrimidine C2, chloro at benzamide C2/C6 Diaminopyrimidine, benzamide 447.1
Example 53 () Benzamide + pyrazolo[3,4-d]pyrimidine Fluoro-substituted chromenone, isopropylamide Pyrazolopyrimidine, fluorophenyl 589.1
N-(Cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide () Benzamide + pyrimidine Morpholinophenylamino at pyrimidine C2, cyanomethylamide Morpholine, cyanomethyl ~450–470 (estimated)
Imatinib Meta-methyl-piperazine Impurity () Benzamide + pyrimidine Pyridin-3-yl at pyrimidine C4, piperazinylmethyl at benzamide C3 Piperazine, pyridine Not specified

Structural Insights :

  • The target compound and Compound 1 () share a pyrimidine-benzamide scaffold but differ in substituents. Compound 1’s diaminopyrimidine and chloro groups may enhance EGFR binding but reduce metabolic stability compared to the target’s pyrrolidine and methyl groups .
  • Example 53 () incorporates a pyrazolopyrimidine core and fluorophenyl groups, increasing molecular weight and likely targeting different kinases (e.g., FLT3) .
  • The morpholine derivative () replaces pyrrolidine with morpholine, altering solubility and kinase selectivity due to morpholine’s oxygen atom .

Physicochemical Properties

Property Target Compound Compound 1 () Example 53 ()
Molecular Weight ~360 447.1 589.1
LogP (Estimated) ~2.5–3.0 ~3.5–4.0 ~4.5–5.0
Solubility Moderate (pyrrolidine enhances aqueous solubility) Low (chloro groups increase hydrophobicity) Very low (fluorinated aromatic rings)

Key Observations :

  • The target compound’s pyrrolidine and methyl groups balance lipophilicity and solubility, favoring oral bioavailability. In contrast, Compound 1’s chloro substituents and Example 53’s fluorinated chromenone reduce solubility, necessitating formulation optimization .

Biologische Aktivität

4-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and relevance in medicinal chemistry.

Chemical Structure

The compound can be represented by the following molecular formula:

  • Molecular Formula : C₁₈H₂₃N₅O
  • IUPAC Name : 4-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. It has been identified as a potential inhibitor of Janus Kinases (JAKs), which play a critical role in cytokine signaling and immune responses .

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of benzamide derivatives, including those structurally related to our compound. For instance, pyrrole benzamide derivatives exhibited significant activity against Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . The control compound used for comparison was ciprofloxacin, which had an MIC value of 2 µg/mL.

Inhibition Studies

Inhibition studies have shown that compounds similar to 4-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide can effectively inhibit key enzymes involved in cancer progression. For example, a related compound demonstrated an IC₅₀ value of 0.84 µM against Monoacylglycerol Lipase (MAGL), indicating potent activity .

Case Study 1: JAK Inhibition

A study focusing on pyrrolo[2,3-d]pyrimidine compounds revealed their efficacy as JAK inhibitors, suggesting that modifications to the benzamide structure could enhance bioactivity and selectivity . The research highlighted the importance of structural diversity in developing effective JAK inhibitors.

Case Study 2: Cancer Cell Proliferation

Another investigation assessed the antiproliferative activity of benzamide derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition with IC₅₀ values ranging from 7.9 to 92 µM across different cell types, underscoring the potential of these compounds in cancer therapy .

Data Table: Summary of Biological Activities

Activity Type Target Pathogen/Enzyme MIC/IC₅₀ Value Reference
AntibacterialStaphylococcus aureus3.12 - 12.5 µg/mL
JAK InhibitionJAK EnzymesIC₅₀ = 0.84 µM
Cancer Cell ProliferationVarious Cancer CellsIC₅₀ = 7.9 - 92 µM

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.